molecular formula C11H13ClN2S B7842317 (4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride

(4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride

Cat. No.: B7842317
M. Wt: 240.75 g/mol
InChI Key: OZHWOONKKKSJDT-UHFFFAOYSA-N
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Description

(4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride is a primary amine derivative featuring a thiazole ring substituted with a methyl group at the 4-position and linked to a phenyl-methanamine scaffold. Its hydrochloride salt form enhances stability and solubility for research applications.

Properties

IUPAC Name

[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-8-7-14-11(13-8)10-4-2-9(6-12)3-5-10;/h2-5,7H,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHWOONKKKSJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound dissects into two subunits:

  • 4-Methylthiazole : Synthesized via cyclization or commercially sourced.

  • 4-Bromobenzylamine : Protected as tert-butyl carbamate (Boc) to prevent side reactions during coupling.

Palladium-Catalyzed Coupling Methods

Heck Coupling: Han et al.’s Protocol

Han et al. developed a Heck coupling route connecting Boc-protected 4-bromobenzylamine (11 ) and 4-methylthiazole (6 ) under palladium catalysis.

Reaction Conditions and Optimization

  • Catalyst : Pd(OAc)₂ (1 mol%)

  • Base : KOAc (2.3 equiv)

  • Solvent : DMAc

  • Temperature : 130°C (4 h)

  • Scale : Up to 62 g of 11 with 96% conversion.

Key Advantages :

  • Avoids expensive boronic acids required for Suzuki coupling.

  • Short reaction time and high yield (96% over two steps).

Challenges :

  • Initial small-scale reactions (<1 g) at 90°C showed sluggish kinetics, necessitating higher temperatures for scalability.

Procedural Details

  • Coupling : A degassed mixture of 11 , 6 , KOAc, and Pd(OAc)₂ in DMAc reacted at 130°C.

  • Workup : Filtration through diatomite removed palladium residues, followed by ethyl acetate (EA) extraction and brine washes.

  • Deprotection : HCl in dioxane cleaved the Boc group, precipitating the hydrochloride salt in >95% purity without chromatography.

Table 1. Heck Coupling Performance Metrics

ParameterValue
Catalyst Loading1 mol% Pd(OAc)₂
Temperature130°C
Reaction Time4 h
Isolated Yield ( 4 )96% (2 steps)
Purity>95% (HCl salt)

Suzuki Coupling: Kymera Therapeutics’ Approach

Kymera’s method couples Boc-protected benzylamine boronic acid (8 ) and 5-bromo-4-methylthiazole (9 ) under Suzuki-Miyaura conditions.

Comparative Analysis

  • Catalyst : Pd(PPh₃)₄ (higher cost vs. Pd(OAc)₂).

  • Yield : ~85% (lower than Heck coupling).

  • Scale Limitations : Boronic acid instability complicates large-scale production.

Boc Deprotection and Salt Formation

Deprotection of the Boc group to yield the primary amine is critical. TFA-mediated deprotection produced a syrupy residue contaminated with residual acid, whereas HCl in dioxane generated a crystalline hydrochloride salt directly.

Optimized Protocol :

  • Reagent : 4 M HCl in dioxane (4 equiv).

  • Solvent : DCM (400 mL per 62 g substrate).

  • Outcome : 44.8 g of 4 as a dark yellow solid (93% yield).

Table 2. Deprotection Efficiency

ConditionPurityPhysical Form
TFA/DCM80%Sticky syrup
HCl/Dioxane>95%Crystalline solid

Process Scalability and Industrial Feasibility

Chromatography-Free Purification

The Heck coupling route eliminates column chromatography via:

  • Diatomite Filtration : Removes Pd residues after coupling.

  • Solvent Swapping : DCM addition and concentration reduce DMAc carryover.

  • Salt Precipitation : HCl-induced crystallization ensures high purity.

Environmental and Cost Considerations

  • Solvent Choice : DMAc, though polar aprotic, is recycled via distillation.

  • Catalyst Recovery : Pd(OAc)₂ recovery protocols reduce metal waste.

Alternative Synthetic Pathways

Reductive Amination

Steinebach et al. explored CoCl₂/NaBH₄-mediated reduction of a nitrile intermediate but reported <30% yield at 10 g scale due to filtration issues .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.

Scientific Research Applications

Targeted Protein Degradation

One of the most significant applications of (4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride is its involvement in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins associated with various diseases, including cancer. The compound serves as a ligand that binds to E3 ubiquitin ligases, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins.

Case Study: VHL Ligands

Research has demonstrated that derivatives of this compound can form effective ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands have shown promising results in promoting the degradation of disease-related proteins, particularly in oncology settings. For instance, studies have reported the synthesis of ligands that exhibit high binding affinity to VHL, leading to significant antiproliferative effects in pancreatic cancer cells .

Cancer Treatment

The compound has been explored for its potential in treating various cancers by modulating protein interactions critical for tumor growth and survival. In particular, its application in inhibiting SMARCA2 and SMARCA4 —two bromodomain-containing proteins implicated in chromatin remodeling—has shown promise.

Pharmacological Studies

In vitro studies have indicated that compounds related to this compound exhibit superior antiproliferative activity compared to traditional chemotherapeutics like metformin. The effectiveness of these compounds is often linked to their ability to penetrate cell membranes and their hydrophilicity, which influences their bioavailability and therapeutic index .

Pharmacological Properties

The pharmacological profile of this compound suggests it may serve as a scaffold for developing new drugs targeting a range of diseases beyond cancer. Its chemical structure allows for modifications that can enhance potency and selectivity.

Structure-Activity Relationship (SAR)

A detailed investigation into the SAR of this compound has revealed that specific substitutions can significantly alter its biological activity. For example, modifications at the thiazole ring or phenyl group can enhance binding affinity to target proteins or improve metabolic stability .

Mechanism of Action

The mechanism of action of (4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence ID
(4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride C11H13ClN2S 240.75 4-methylthiazole, phenyl spacer
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride C10H10Cl2N2S 261.18 4-chlorophenyl, thiazole
(4-Phenylthiazol-2-yl)methanamine hydrochloride C10H11ClN2S 226.73 Phenyl-thiazole, no methyl group
(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride C10H11ClN2S 226.73 Unsubstituted thiazole, phenyl spacer
(4-Methylthiazol-2-yl)methanamine dihydrochloride C5H10Cl2N2S 201.12 4-methylthiazole, no phenyl spacer
(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride C10H11ClN2O 210.66 Oxazole (O vs. S), phenyl spacer
Benzo[b]thiophen-2-yl methanamine hydrochloride C9H10ClNS 199.70 Benzothiophene, no thiazole

Key Observations

Heterocyclic Core Modifications: Thiazole vs. Substituent Effects: The 4-methyl group on the thiazole in the target compound may enhance steric hindrance compared to unsubstituted thiazoles (e.g., ) or chlorophenyl-substituted analogs (e.g., ).

Aromatic Spacer Influence :

  • The phenyl spacer in the target compound (vs. direct attachment in ) introduces extended conjugation, which could improve binding affinity in biological systems or modify UV-vis absorption profiles.

Salt Forms and Solubility: Dihydrochloride salts (e.g., ) generally exhibit higher solubility in polar solvents than mono-hydrochlorides but may have reduced stability under acidic conditions.

Research Implications

  • Pharmacological Potential: Thiazole-containing amines are often explored as kinase inhibitors or antimicrobial agents. The methyl and phenyl groups in the target compound may optimize lipophilicity for membrane penetration .
  • Material Science: The aromatic and heterocyclic systems in these compounds could serve as ligands for metal coordination in catalysts, as suggested by NMR studies of related structures in methanol-d4 or DMSO-d6 .
  • Synthetic Flexibility : The diversity of substituents (e.g., chloro, methyl, phenyl) enables structure-activity relationship (SAR) studies to tune electronic and steric properties .

Biological Activity

(4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H12N2S·HCl
  • Molecular Weight : 240.75 g/mol

The compound features a thiazole ring substituted with a methyl group and a phenyl ring linked to a methanamine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties, potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Anticancer Activity : It has been shown to induce apoptosis in cancer cells, possibly by modulating pathways related to cell survival and proliferation. The presence of the thiazole moiety is essential for enhancing cytotoxicity against various cancer cell lines.

Antimicrobial Properties

Research indicates that this compound possesses broad-spectrum antimicrobial activity. In vitro studies have demonstrated its efficacy against several bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
E. coli16
S. aureus8
P. aeruginosa32

Anticancer Properties

The compound has shown promising results in anticancer assays. Notably, it has been tested against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29). The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

Cancer Cell Line IC50 (µM)
MCF-75.6
A5493.2
HT294.1

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an alternative therapeutic agent .
  • Cancer Cell Apoptosis Induction : In a study featured in Cancer Letters, the compound was shown to induce apoptosis in A549 lung cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed increased levels of annexin V-positive cells upon treatment with the compound, suggesting its role in triggering programmed cell death .
  • Mechanistic Insights : A recent investigation into the molecular mechanisms revealed that the compound interacts with specific signaling pathways, inhibiting the PI3K/Akt pathway, which is crucial for cancer cell survival . This interaction was confirmed through Western blot analysis showing decreased phosphorylation levels of Akt after treatment.

Q & A

Q. What are the key steps for synthesizing (4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride with high purity?

Answer: Synthesis typically involves multi-step organic reactions, including:

  • Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones or α,β-diketones under reflux conditions .
  • Amination : Introduction of the methanamine group via reductive amination or nucleophilic substitution, often using NaBH4 or Pd-catalyzed coupling .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: DCM/MeOH) to achieve ≥95% purity .

Q. Key Parameters :

ParameterCondition
Reaction Temperature80–100°C (thiazole formation)
CatalystPd(PPh3)4 (for coupling reactions)
SolventToluene or DMF

Q. How is the compound characterized structurally and analytically?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and methanamine group (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak at m/z 201.12 (M+H)+, consistent with C5H10Cl2N2S .
  • Elemental Analysis : Matches theoretical values for C (35.8%), H (4.5%), N (13.9%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Answer: Discrepancies in yields (e.g., 70–93% ) arise from:

  • Catalyst Loading : Optimal Pd catalyst concentration (2–5 mol%) impacts cross-coupling efficiency .
  • Protecting Groups : Use of Boc-protected intermediates can prevent side reactions during amination .
  • Reaction Monitoring : Real-time LC-MS or TLC ensures intermediate stability and reaction completion .

Q. Troubleshooting :

  • Low yields: Increase reaction time (12–24 h) or replace NaBH4 with LiAlH4 for stubborn reductions .
  • Impurities: Employ orthogonal purification methods (e.g., preparative HPLC after recrystallization) .

Q. What are the applications of this compound in bioorthogonal chemistry?

Answer: The thiazole and amine moieties enable:

  • Click Chemistry : Reacts with tetrazines (e.g., (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride) via inverse electron-demand Diels-Alder (IEDDA) for bioconjugation .
  • Drug Delivery : Functionalization with PEG linkers or fluorescent tags for targeted delivery .

Q. Case Study :

  • Reaction : IEDDA with tetrazine derivatives (k ≈ 1.5 × 10^3 M−1s−1) at 25°C in PBS .
  • Optimization : Adjust pH to 7.4 and use 10% DMSO as a co-solvent to enhance solubility .

Q. How should researchers handle stability and storage challenges?

Answer:

  • Stability : Degrades via hydrolysis of the thiazole ring under acidic conditions (pH < 4). Store at −20°C in airtight, amber vials .
  • Handling : Use inert atmosphere (N2/Ar) during synthesis to prevent oxidation of the amine group .

Q. Safety Note :

  • Hazard Class : Acute toxicity (Category 3) and skin irritation (Category 2). Use PPE and fume hoods .

Q. What computational methods support the design of derivatives with enhanced activity?

Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to biological targets (e.g., kinases) .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

Q. Example :

DerivativeIC50 (μM)LogP
Parent Compound12.31.8
4-NO2 Substituent5.72.1

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

Answer: Variations arise from:

  • Solvent Effects : Deuterated solvents (CDCl3 vs. DMSO-d6) shift proton signals (Δδ ≈ 0.2–0.5 ppm) .
  • Tautomerism : Thiazole ring protons exhibit dynamic exchange in D2O, broadening peaks .

Q. Resolution :

  • Standardize solvent systems (e.g., DMSO-d6 for amine protons) .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

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